1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride
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Overview
Description
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride is a chemical compound with a complex structure that includes both dimethylamino and chlorophenoxy functional groups
Preparation Methods
The synthesis of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride typically involves multiple steps. One common method includes the reaction of 1,3-bis(dimethylamino)propan-2-ol with 4-chlorophenoxyacetic acid under specific conditions to form the ester linkage. The reaction is often carried out in the presence of a dehydrating agent to facilitate esterification. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Chemical Reactions Analysis
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Scientific Research Applications
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride involves its interaction with specific molecular targets within cells. The dimethylamino groups can interact with cellular receptors or enzymes, potentially altering their activity. The chlorophenoxy group may also play a role in the compound’s biological effects by interacting with different molecular pathways .
Comparison with Similar Compounds
1,3-Bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride can be compared with similar compounds such as:
1,3-Bis(dimethylamino)propan-2-yl acetate: Lacks the chlorophenoxy group, which may result in different biological activities.
2-(4-Chlorophenoxy)acetic acid: Contains the chlorophenoxy group but lacks the dimethylamino groups, leading to different chemical properties and applications.
1,3-Bis(dimethylamino)propan-2-ol: Contains the dimethylamino groups but lacks the ester linkage and chlorophenoxy group, affecting its reactivity and uses.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
95678-81-2 |
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Molecular Formula |
C15H25Cl3N2O3 |
Molecular Weight |
387.7 g/mol |
IUPAC Name |
1,3-bis(dimethylamino)propan-2-yl 2-(4-chlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C15H23ClN2O3.2ClH/c1-17(2)9-14(10-18(3)4)21-15(19)11-20-13-7-5-12(16)6-8-13;;/h5-8,14H,9-11H2,1-4H3;2*1H |
InChI Key |
YDKRXMNKNUWSLG-UHFFFAOYSA-N |
SMILES |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
Canonical SMILES |
CN(C)CC(CN(C)C)OC(=O)COC1=CC=C(C=C1)Cl.Cl.Cl |
Synonyms |
1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate dihydrochloride BCE 001 BCE-001 |
Origin of Product |
United States |
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